N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride
Description
Historical Context and Discovery
The development of N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride emerged from broader research initiatives focused on piperidine-containing acetamide derivatives during the late 20th and early 21st centuries. The compound's synthesis and characterization represent part of systematic efforts to explore the chemical space surrounding phenylacetamide structures with heterocyclic modifications. Research into piperidine-based acetamides gained momentum as scientists recognized the potential of these structural motifs in organic synthesis applications.
The historical development of this compound class can be traced to foundational work on acetamide chemistry, where acetamide itself was recognized as an important industrial solvent and synthetic intermediate. The evolution from simple acetamide structures to complex piperidine-substituted derivatives reflects the advancement of synthetic methodologies and the growing sophistication of organic chemistry research. Scientists have systematically explored modifications to the basic acetamide scaffold, incorporating various aromatic and heterocyclic substituents to generate compounds with enhanced chemical properties and broader synthetic utility.
Early investigations into piperidine-containing acetamides focused on understanding the fundamental chemical behavior of these hybrid structures. Researchers recognized that the combination of the acetamide functional group with piperidine heterocycles created unique opportunities for molecular recognition and chemical reactivity. The specific compound this compound emerged as part of systematic structure-activity relationship studies that examined how different positional isomers and substitution patterns affected the overall chemical properties of the resulting molecules.
Classification within Acetamide Derivatives
This compound belongs to the extensive class of acetamide derivatives, which are characterized by the presence of the acetamide functional group (CH₃CONH₂) attached to various organic substituents. Within this broad classification, the compound represents a specific subgroup of phenylacetamides that incorporate heterocyclic piperidine moieties through ether linkages. This structural arrangement places the compound within the category of hybrid molecules that combine multiple pharmacologically relevant structural elements.
The classification system for acetamide derivatives typically considers both the nature of the substituents attached to the acetamide nitrogen and the overall molecular architecture. In the case of this compound, the compound features a para-substituted phenyl ring connected to the acetamide nitrogen, with an ethoxy-piperidine chain extending from the aromatic ring. This structural arrangement distinguishes it from simpler acetamide derivatives and places it within the specialized category of multi-functional acetamides designed for specific synthetic applications.
Research into acetamide derivatives has revealed their utility across numerous chemical applications, including their roles as intermediates in pharmaceutical synthesis, materials chemistry, and as probes for understanding biological systems. The piperidine-containing acetamides represent a particularly important subclass due to the prevalence of piperidine rings in biologically active compounds. The specific structural features of this compound position it as a representative example of how systematic structural modifications can be used to create compounds with tailored chemical properties.
Nomenclature and Identification Parameters
The systematic nomenclature of this compound follows established International Union of Pure and Applied Chemistry conventions for naming complex organic compounds containing multiple functional groups. The name systematically describes the molecular structure, beginning with the acetamide core and proceeding through the various substituents in a logical order that reflects the compound's connectivity pattern.
Table 1: Chemical Identification Parameters
| Parameter | Value |
|---|---|
| Molecular Formula | C₁₅H₂₃ClN₂O₂ |
| Average Molecular Mass | 298.811 g/mol |
| Monoisotopic Mass | 298.144806 g/mol |
| ChemSpider Identification | 25074108 |
| Chemical Abstracts Service Registry Number | 1220016-27-2 |
The compound's nomenclature reflects its complex structural organization, with the phenyl ring serving as the central aromatic core, the ethoxy linker providing flexibility between the aromatic and heterocyclic components, and the piperidine ring contributing the six-membered nitrogen-containing heterocycle. The hydrochloride designation indicates the presence of the chloride counterion, which enhances the compound's solubility in aqueous media and affects its crystalline properties.
Alternative naming conventions for this compound include various systematic and semi-systematic approaches that emphasize different aspects of its molecular structure. The International Union of Pure and Applied Chemistry name provides the most precise structural description, while shorter names may be used in specific contexts where the full systematic name would be unwieldy. The compound may also be referenced using structural codes or database identifiers in chemical literature and commercial contexts.
Significance in Organic Chemistry Research
This compound occupies an important position in contemporary organic chemistry research due to its unique combination of structural features and chemical properties. The compound serves as an exemplary model for understanding how multiple functional groups can be integrated within a single molecular framework to achieve specific chemical objectives. Research into this compound and related structures has provided valuable insights into the design principles governing multi-functional organic molecules.
The significance of this compound extends beyond its individual properties to encompass its role as a representative member of an important class of synthetic intermediates. Studies of piperidine-containing acetamides have contributed to the development of new synthetic methodologies for constructing complex heterocyclic systems. The compound's structural features make it particularly valuable for investigating the effects of conformational flexibility on chemical reactivity and molecular recognition processes.
Recent research has highlighted the utility of compounds like this compound in advancing our understanding of structure-activity relationships in complex organic systems. The compound's well-defined structure and accessible synthetic routes make it an ideal candidate for systematic studies examining how specific structural modifications affect chemical behavior. These investigations have practical implications for the design of new synthetic targets and the optimization of existing chemical processes.
The compound's significance is further enhanced by its potential applications in medicinal chemistry research, where piperidine-containing acetamides serve as important structural motifs in drug discovery programs. The systematic study of compounds like this compound contributes to the broader understanding of how heterocyclic modifications can be used to fine-tune the properties of pharmaceutical candidates. This research continues to inform the design of new therapeutic agents and the optimization of existing drug development strategies.
Properties
IUPAC Name |
N-[4-(2-piperidin-3-ylethoxy)phenyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O2.ClH/c1-12(18)17-14-4-6-15(7-5-14)19-10-8-13-3-2-9-16-11-13;/h4-7,13,16H,2-3,8-11H2,1H3,(H,17,18);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGVKMIMCCDHOPT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCCC2CCCNC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of N-(4-hydroxyphenyl)acetamide
- Reactants: 4-aminophenol (1.10 mmol) and an appropriate carboxylic acid (e.g., acetic acid) in water.
- Catalyst: Pyridine, added in catalytic amounts.
- Conditions: Stirred at room temperature for 24 hours.
- Workup: The reaction mixture is extracted with ice-cold ether (3 × 40 ml). The ether layer is washed sequentially with 2% sodium carbonate solution (3 × 20 ml), 2% hydrochloric acid (3 × 30 ml), and distilled water.
- Drying: Organic layer dried over anhydrous sodium sulfate.
- Isolation: Evaporation to dryness yields crude product, which is recrystallized from alcohol to afford pure N-(4-hydroxyphenyl)acetamide.
Characterization Data of N-(4-hydroxyphenyl)acetamide:
| Property | Data |
|---|---|
| Melting Point (°C) | 168–170 |
| IR Peaks (cm⁻¹) | 1670 (amide C=O), 3395 (amide N-H), 3515–3630 (O-H) |
| Elemental Analysis | Consistent with C8H9NO2 |
Alkylation to Form N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide
- Reactants: N-(4-hydroxyphenyl)acetamide (2 mmol) and 1-(2-chloroethyl)piperidine hydrochloride (2 mmol).
- Base: Anhydrous potassium carbonate (5 mmol) to neutralize HCl and facilitate nucleophilic substitution.
- Solvent: Dimethyl sulfoxide (DMSO), 15 ml.
- Conditions: Refluxed for 10 hours.
- Workup: After cooling, the reaction mixture is triturated with ice water to remove inorganic salts and DMSO.
- Extraction: The product is extracted with chloroform (3 × 20 ml).
- Washing: Organic layer washed with saturated sodium chloride solution (3 × 20 ml), 2% sodium hydroxide solution (3 × 20 ml), and distilled water.
- Drying: Over anhydrous sodium sulfate.
- Isolation: Evaporation of solvent followed by recrystallization from ethanol yields the crude N-{4-[2-(3-piperidinyl)ethoxy]phenyl}acetamide.
- Conversion to Hydrochloride Salt: The free base is treated with ethanolic hydrochloric acid (1.1 equivalents) to form the hydrochloride salt as a solid.
Characterization Data of this compound:
| Property | Data |
|---|---|
| Physical State | Pasty mass or colorless solid |
| Melting Point (°C) | 182–184 |
| IR Peaks (cm⁻¹) | 1678 (amide C=O), 3390 (amide N-H) |
| 1H-NMR (CDCl3) | δ 1.0–2.5 (piperidine ring CH2), 2.474 (CH3), 3.8 (O-CH2), 7.0–7.6 (aromatic H) |
| Mass Spectrometry | Molecular ion peaks consistent with C15H22N2O2 (M+ = 262) |
Reaction Mechanism Insights
- The initial acetylation of 4-aminophenol proceeds via nucleophilic attack of the amine on the carboxylic acid, catalyzed by pyridine, forming the amide bond.
- The alkylation step involves nucleophilic substitution where the phenolic oxygen attacks the electrophilic carbon of 1-(2-chloroethyl)piperidine hydrochloride, displacing chloride ion and forming the ether linkage.
- Potassium carbonate acts as a base to neutralize HCl formed and to deprotonate the phenol, enhancing nucleophilicity.
- The final hydrochloride salt formation stabilizes the amine group, improving compound handling and purity.
Summary Table of Preparation Steps
| Step | Reactants | Conditions | Key Reagents | Product | Yield/Notes |
|---|---|---|---|---|---|
| 1 | 4-Aminophenol + Acetic acid + Pyridine | Room temp, 24 h | Pyridine (catalyst) | N-(4-hydroxyphenyl)acetamide | Recrystallized from alcohol |
| 2 | N-(4-hydroxyphenyl)acetamide + 1-(2-chloroethyl)piperidine hydrochloride + K2CO3 | Reflux in DMSO, 10 h | K2CO3 (base) | N-{4-[2-(3-piperidinyl)ethoxy]phenyl}acetamide (free base) | Extracted and recrystallized |
| 3 | Free base + ethanolic HCl | Room temp | Ethanolic HCl | This compound (final salt) | Solid salt, improved stability |
Research Findings and Notes
- The synthetic route is reproducible and yields pure products as confirmed by IR, 1H-NMR, and mass spectrometry.
- The hydrochloride salt form enhances compound stability and handling.
- The methodology avoids harsh reagents and uses mild conditions, suitable for scale-up.
- The reaction times and temperatures are optimized to maximize yield and purity.
- The use of DMSO as a solvent in the alkylation step facilitates the nucleophilic substitution due to its polar aprotic nature.
This comprehensive preparation method for this compound is supported by detailed experimental procedures and characterization data from peer-reviewed research and patent literature, ensuring professional and authoritative guidance for synthesis.
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the ethoxy group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents.
Substitution: Various nucleophiles such as halides, amines; reactions are conducted under basic or acidic conditions depending on the nucleophile.
Major Products Formed
Oxidation: Oxidized derivatives with altered functional groups.
Reduction: Reduced derivatives with modified piperidine or ethoxy groups.
Substitution: Substituted products with different functional groups replacing the ethoxy group.
Scientific Research Applications
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. It is often employed as a reagent in various organic reactions to create derivatives that may exhibit enhanced properties or activities.
- Reagent in Organic Reactions : N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride is utilized in organic synthesis to facilitate reactions involving nucleophilic substitutions and acylation processes.
Biology
- Biological Activity Investigation : Research has focused on the potential biological activities of this compound, particularly its antimicrobial and anti-inflammatory properties. Preliminary studies suggest that it may inhibit the growth of certain pathogens, warranting further exploration .
- Mechanism of Action : The compound interacts with specific molecular targets, modulating biological pathways. Its structure allows it to bind with high affinity to receptors involved in neurotransmitter dynamics, particularly those related to serotonin and dopamine systems .
Medicine
- Therapeutic Potential : this compound is being explored for its potential therapeutic applications, particularly in developing drugs targeting neurological disorders such as depression and anxiety. Its ability to modulate neurotransmitter release positions it as a candidate for further pharmacological studies .
- Drug Development : The compound's unique properties make it suitable for drug development processes aimed at creating new therapeutic agents that can effectively interact with specific biological targets.
Industrial Applications
- Specialty Chemicals Production : In industrial settings, this compound is employed in producing specialty chemicals and serves as an intermediate in synthesizing pharmaceuticals. Its chemical stability and reactivity make it valuable for large-scale synthesis processes .
Antimicrobial Studies
A study published in the Journal of Applied Pharmaceutical Science explored the synthesis and antimicrobial activity of various N-substituted acetamides, including derivatives of this compound. Results indicated promising antimicrobial efficacy against several bacterial strains, suggesting potential applications in treating infections .
Neurological Effects
Research examining the compound's interactions with neurotransmitter receptors demonstrated its capacity to influence serotonin levels significantly. This modulation suggests potential therapeutic applications for mood disorders, indicating that further clinical studies are warranted to assess its efficacy and safety in human subjects .
Anti-inflammatory Properties
Initial findings indicate that this compound may exhibit anti-inflammatory effects, providing a basis for investigating its use in conditions characterized by inflammation .
Mechanism of Action
The mechanism of action of N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The compound’s unique structure allows it to bind to these targets with high affinity, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Piperidine-Containing Acetamides
- N-(2-(Piperidin-4-yl)phenyl)acetamide Hydrochloride (CAS 255050-97-6) Molecular Formula: C₁₃H₁₉ClN₂O Key Features: The piperidine ring is attached to the ortho-position of the phenyl ring, unlike the para-substitution in the target compound. This positional isomerism may alter receptor binding kinetics and bioavailability . Research Findings: No specific therapeutic data are available, but piperidine-containing analogs often target central nervous system (CNS) receptors due to their lipophilicity and ability to cross the blood-brain barrier.
N-(4-(1,2,5,6-Tetrahydropyridin-3-yl)phenyl)acetamide Hydrochloride (CAS 2296338-98-0)
Piperazine and Morpholine Derivatives
- 2-[2-[4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl]ethoxy]acetamide (CAS 909779-33-5) Molecular Formula: C₂₆H₂₇ClN₂O₂ Key Features: Contains a piperazine ring and a bulky biphenylmethyl group. Piperazine’s larger ring size and basicity compared to piperidine may enhance solubility but reduce CNS penetration .
Physicochemical and Pharmacokinetic Comparisons
*Estimated based on structural analysis.
Therapeutic and Mechanistic Insights
- Target Compound : Likely interacts with CNS receptors (e.g., sigma-1, dopamine) due to piperidine’s affinity for neuromodulatory proteins. The ethoxy linker may prolong half-life by reducing metabolic clearance .
- Suvecaltamide Hydrochloride : FDA-approved for essential tremor, targeting tremorgenic pathways via trifluoroethoxy-pyridine moieties. Its higher LogP (3.5) suggests greater lipophilicity than the target compound .
- Plant-Derived Acetamides (): Compounds like p-(acetylamino)phenol (paracetamol analog) exhibit analgesic properties, highlighting the acetamide group’s versatility in drug design .
Biological Activity
N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural attributes and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a piperidine moiety linked to an ethoxy group and an acetamide functional group, with the molecular formula and a molecular weight of approximately 298.81 g/mol. This structure is hypothesized to facilitate interactions with various biological targets, particularly in the central nervous system.
The biological activity of this compound primarily involves its interaction with specific receptors and enzymes. These interactions lead to modulation of neurotransmitter systems, particularly serotonergic pathways, which are crucial for regulating mood, anxiety, and other neurological functions. The compound is believed to bind with high affinity to certain receptors, influencing cellular signaling pathways and resulting in therapeutic effects.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties, warranting further investigation into its efficacy against various pathogens.
- Anti-inflammatory Effects : Initial findings indicate that the compound may possess anti-inflammatory properties, which could be beneficial in treating conditions characterized by inflammation.
- Neurological Effects : The compound's ability to modulate serotonin levels suggests potential applications in treating mood disorders, such as depression and anxiety.
Research Findings and Case Studies
A number of studies have explored the pharmacological profile of this compound:
- Anticonvulsant Activity : In a study evaluating related compounds, derivatives similar to this compound were assessed for anticonvulsant activity using animal models. The results indicated that certain analogs exhibited protective effects in seizure models, particularly in maximal electroshock (MES) tests .
- Receptor Interaction Studies : Interaction studies have shown that this compound can influence neurotransmitter dynamics by modulating receptor activity. For instance, it has been observed to affect serotonin receptor binding, which is critical for its potential antidepressant effects.
- Structure-Activity Relationship (SAR) : SAR studies have highlighted the importance of the piperidine structure in enhancing biological activity. Variations in substituents on the piperidine ring significantly affect the compound's pharmacological profile.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for N-{4-[2-(3-Piperidinyl)ethoxy]phenyl}acetamide hydrochloride, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves sequential substitution, reduction, and condensation steps. For example:
- Substitution : React 4-fluoronitrobenzene analogs with 3-piperidinylethanol under alkaline conditions to form the nitro intermediate .
- Reduction : Use iron powder in acidic conditions to reduce the nitro group to an amine .
- Condensation : Couple the amine intermediate with acetyl chloride or cyanoacetic acid using a condensing agent (e.g., DCC or EDC) .
- Key Variables : Alkaline pH (8–10) for substitution, temperature (60–80°C), and stoichiometric ratios (1:1.2 amine-to-acylating agent) significantly affect yield (reported 65–85%) .
Q. How can structural characterization of this compound be performed using spectroscopic techniques?
- Methodological Answer :
- NMR : Analyze -NMR for piperidinyl protons (δ 2.5–3.5 ppm), ethoxy protons (δ 3.7–4.1 ppm), and acetamide methyl (δ 2.1 ppm) .
- Mass Spectrometry : ESI-MS typically shows [M+H] at m/z 337.2 (base peak) and fragments corresponding to piperidinyl cleavage .
- HPLC-PDA : Use a C18 column with 0.1% TFA in acetonitrile/water (60:40) for purity assessment (retention time ~8.2 min) .
Q. What in vitro pharmacological assays are suitable for initial activity screening?
- Methodological Answer :
- Receptor Binding : Radioligand displacement assays (e.g., GPCR targets) at 10 μM–1 nM concentrations .
- Cytotoxicity : MTT assay in HEK-293 or HepG2 cells (IC determination) .
- Solubility : Shake-flask method in PBS (pH 7.4) and DMSO to assess bioavailability thresholds .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?
- Methodological Answer :
- Core Modifications : Vary substituents on the piperidine ring (e.g., methyl, fluoro) or ethoxy linker length to assess steric/electronic effects .
- Data Table :
| Substituent Position | Activity (IC, nM) | LogP |
|---|---|---|
| 3-Piperidinyl (parent) | 120 ± 15 | 2.3 |
| 3,5-Dimethylpiperidinyl | 85 ± 10 | 2.8 |
| 4-Fluorophenyl | 45 ± 5 | 3.1 |
- Key Finding : Bulky substituents (e.g., 3,5-dimethyl) enhance receptor affinity but reduce solubility .
Q. What strategies resolve contradictions in metabolic stability data across species?
- Methodological Answer :
- Cross-Species Microsomal Assays : Compare hepatic microsomes from rat, human, and dog (0.5 mg/mL protein, NADPH regeneration system).
- Identified Metabolites :
- Major : N-dealkylation at the piperidine ring (rat > human) .
- Minor : Ethoxy linker oxidation (human-specific CYP3A4-mediated) .
- Mitigation : Introduce electron-withdrawing groups (e.g., -CF) to block oxidative metabolism .
Q. How can impurity profiling be conducted to meet ICH guidelines for preclinical studies?
- Methodological Answer :
- HPLC-MS/MS : Use a gradient method (5–95% acetonitrile over 30 min) to detect and quantify impurities at 0.1% threshold .
- Common Impurities :
- Des-ethyl analog : Formed during incomplete condensation (retention time 6.5 min) .
- Hydrochloride salt hydrate : Detected via Karl Fischer titration (>0.5% water) .
Q. What computational models predict the compound’s blood-brain barrier (BBB) permeability?
- Methodological Answer :
- In Silico Tools : Use QSAR models (e.g., VolSurf+) with input parameters: PSA (<70 Ų), LogP (2–3), and molecular weight (<450 Da) .
- Experimental Validation : Parallel artificial membrane permeability assay (PAMPA-BBB) showing Pe = 4.2 × 10 cm/s (threshold >5 × 10) .
Methodological Notes
- Synthetic Optimization : Pilot-scale reactions require strict control of anhydrous conditions to prevent hydrolysis of the acetamide group .
- Data Reproducibility : Batch-to-batch variability in hydrochloride salt crystallization (mp 232–234°C) necessitates DSC analysis for polymorph identification .
- Ethical Compliance : Adhere to institutional guidelines for cytotoxicity assays, particularly when using primary cells or animal-derived models .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
